molecular formula C9H6F3NO B8546496 4-(Hydroxymethyl)-2-(trifluoromethyl)benzonitrile

4-(Hydroxymethyl)-2-(trifluoromethyl)benzonitrile

Cat. No. B8546496
M. Wt: 201.14 g/mol
InChI Key: HCHOVJBFPSSPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08580841B2

Procedure details

To a solution of (4-chloro-3-(trifluoromethyl)phenyl)methanol (0.300 g, 1.425 mmol) in DMA was added dicyanozinc (0.335 g, 2.85 mmol) and tetrakis(triphenylphosphine) palladium (0) (0.165 g, 0.142 mmol). The reaction flask was degassed and charged with nitrogen, then heated at 150° C. for 6 h under microwave irradiation. The reaction mixture was poured into water and extracted with EtOAc. The EtOAc extract was washed with brine, dried over MgSO4 and purified by silica gel column chromatography to give the title compound as a white solid (0.105 g). LCMS m/z=202.1 [M+H]+. 1H NMR (400 MHz, CDCl3) δ ppm 1.98 (bs, 1H), 4.87 (s, 2H), 7.69 (d, J=0.88 Hz, 1H), 7.77-7.88 (m, 2H)
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
dicyanozinc
Quantity
0.335 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.165 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11].[C:14]([Zn]C#N)#[N:15]>CC(N(C)C)=O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[OH:9][CH2:8][C:5]1[CH:6]=[CH:7][C:2]([C:14]#[N:15])=[C:3]([C:10]([F:13])([F:12])[F:11])[CH:4]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CO)C(F)(F)F
Name
dicyanozinc
Quantity
0.335 g
Type
reactant
Smiles
C(#N)[Zn]C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)N(C)C
Name
Quantity
0.165 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was degassed
ADDITION
Type
ADDITION
Details
charged with nitrogen
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The EtOAc extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC(=C(C#N)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.105 g
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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